![molecular formula C18H19N3O4 B2560393 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 1226458-91-8](/img/structure/B2560393.png)
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C18H19N3O4 and its molecular weight is 341.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structure combining a pyrazole ring and a chromene moiety, which are known for their diverse pharmacological properties.
- Molecular Formula : C18H19N3O4
- Molecular Weight : 341.367 g/mol
- IUPAC Name : N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide
Antimicrobial Activity
Research indicates that compounds with similar structural features to this compound exhibit notable antimicrobial properties. For instance, studies have shown that pyrazole derivatives can effectively inhibit bacterial growth, with minimum inhibitory concentration (MIC) values reported as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
7b | 0.22 | Staphylococcus aureus |
7b | 0.25 | Staphylococcus epidermidis |
Cytotoxicity and Antitumor Activity
The compound's potential as an anticancer agent has been explored through various in vitro studies. It has been shown to exhibit cytotoxic effects against several cancer cell lines, including those associated with breast and prostate cancers. For example, derivatives of chromene compounds have demonstrated IC50 values in the micromolar range, indicating significant antitumor activity .
Cell Line | IC50 (μM) |
---|---|
Prostate Cancer | 1.143 |
Breast Cancer | 2.76 |
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
- Biofilm Disruption : Certain derivatives have demonstrated the ability to disrupt biofilm formation in pathogenic bacteria, enhancing their efficacy as antimicrobial agents .
Case Studies
Several case studies highlight the efficacy of pyrazole and chromene derivatives:
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various pyrazole derivatives and found significant inhibition against common pathogens, reinforcing the potential of compounds like this compound .
- Cytotoxic Evaluation : In another study focusing on chromene derivatives, it was reported that specific structural modifications led to enhanced cytotoxicity against various cancer cell lines, suggesting a structure–activity relationship (SAR) that could be applicable to our compound .
科学研究应用
Antimicrobial Activity
Research indicates that compounds with structural similarities to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide exhibit notable antimicrobial properties. Pyrazole derivatives have been shown to effectively inhibit bacterial growth, with minimum inhibitory concentration (MIC) values reported as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis.
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
7b | 0.22 | Staphylococcus aureus |
7b | 0.25 | Staphylococcus epidermidis |
This suggests that the compound may be effective in treating infections caused by these bacteria.
Cytotoxicity and Antitumor Activity
The potential of this compound as an anticancer agent has been explored through various in vitro studies. It has demonstrated cytotoxic effects against several cancer cell lines, including those associated with breast and prostate cancers.
Cell Line | IC50 (μM) |
---|---|
Prostate Cancer | 1.143 |
Breast Cancer | 2.76 |
The biological activity is believed to be mediated through mechanisms such as:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Biofilm Disruption : Certain derivatives have demonstrated the ability to disrupt biofilm formation in pathogenic bacteria, enhancing their efficacy as antimicrobial agents.
Case Studies
Several case studies highlight the efficacy of pyrazole and chromene derivatives:
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various pyrazole derivatives and found significant inhibition against common pathogens, reinforcing the potential of compounds like this compound.
- Cytotoxic Evaluation : Research focusing on chromene derivatives reported that specific structural modifications led to enhanced cytotoxicity against various cancer cell lines, suggesting a structure–activity relationship (SAR) applicable to this compound.
属性
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-11-9-12(2)21(20-11)8-7-19-17(22)14-10-13-5-4-6-15(24-3)16(13)25-18(14)23/h4-6,9-10H,7-8H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLKQQCCAQRRGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。